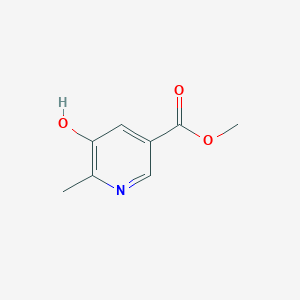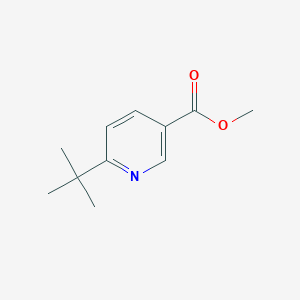
Methyl 6-tert-butylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(tert-butyl)nicotinate is an organic compound with the molecular formula C11H15NO2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with a methyl group and the 6-position of the pyridine ring is substituted with a tert-butyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Methyl-6-tert-butylpyridin-3-carboxylat beinhaltet typischerweise die Veresterung von 6-tert-butylpyridin-3-carbonsäure. Diese Reaktion wird mit Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure oder Salzsäure durchgeführt. Die Reaktion wird normalerweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Carbonsäure in den Ester zu gewährleisten .
Industrielle Produktionsmethoden: Im industriellen Maßstab kann die Produktion von Methyl-6-tert-butylpyridin-3-carboxylat kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen kann die Skalierbarkeit der Synthese weiter verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen: Methyl-6-tert-butylpyridin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nucleophile (NH3, RNH2) können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können bei der Oxidation Carbonsäuren entstehen, während bei der Reduktion Alkohole entstehen können. Substitutionsreaktionen können zu einer Vielzahl von substituierten Pyridinderivaten führen .
4. Wissenschaftliche Forschungsanwendungen
Methyl-6-tert-butylpyridin-3-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung kann zur Untersuchung von Enzymwechselwirkungen und als Sonde in biochemischen Assays eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von Methyl-6-tert-butylpyridin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Ligand fungieren, an Metallionen oder Enzyme binden und so deren Aktivität modulieren. Das Vorhandensein der tert-Butyl- und Methylestergruppen kann die Bindungsaffinität und Spezifität der Verbindung beeinflussen, was zu verschiedenen biologischen Effekten führt .
Ähnliche Verbindungen:
- Methyl-6-methylpyridin-3-carboxylat
- Methyl-2-amino-6-tert-butylpyridin-3-carboxylat
Vergleich: Methyl-6-tert-butylpyridin-3-carboxylat ist aufgrund der tert-Butylgruppe in der 6. Position einzigartig, die sterische Hinderung erzeugt und die Reaktivität und Bindungseigenschaften der Verbindung beeinflusst. Im Gegensatz dazu fehlt Methyl-6-methylpyridin-3-carboxylat diese sterische Masse, was zu einem anderen chemischen Verhalten führt. Methyl-2-amino-6-tert-butylpyridin-3-carboxylat hingegen enthält eine Aminogruppe, die an zusätzlichen Wasserstoffbrückenbindungen und elektronischen Wechselwirkungen teilnehmen kann .
Wissenschaftliche Forschungsanwendungen
Methyl 6-(tert-butyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nicotinic acid derivatives and their biological activities.
Medicine: Research into its potential therapeutic effects, particularly in relation to nicotinic acid’s known benefits, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 6-(tert-butyl)nicotinate involves its interaction with biological targets, such as enzymes and receptors. The ester group allows for easier penetration of cell membranes, facilitating its biological activity. The tert-butyl group can influence the compound’s binding affinity and specificity to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the tert-butyl group.
Ethyl nicotinate: An ester of nicotinic acid with an ethyl group instead of a methyl group.
Nicotinic acid: The parent compound without esterification.
Uniqueness
Methyl 6-(tert-butyl)nicotinate is unique due to the presence of the tert-butyl group, which can significantly alter its chemical and biological properties compared to other nicotinic acid derivatives. This substitution can enhance its stability, lipophilicity, and potentially its biological activity.
Eigenschaften
CAS-Nummer |
83063-10-9 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
methyl 6-tert-butylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-6-5-8(7-12-9)10(13)14-4/h5-7H,1-4H3 |
InChI-Schlüssel |
HHXVNSGAKDUMLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


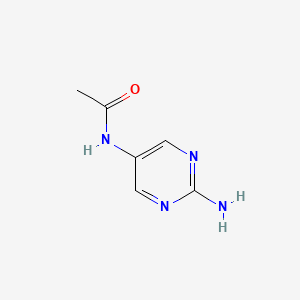
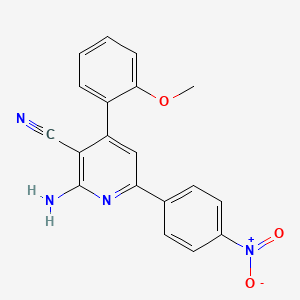
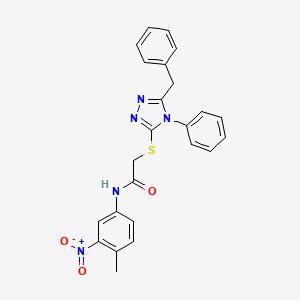

![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)

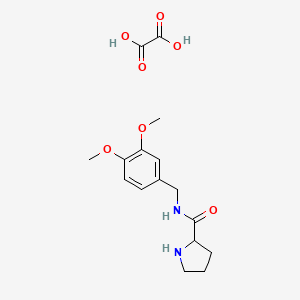

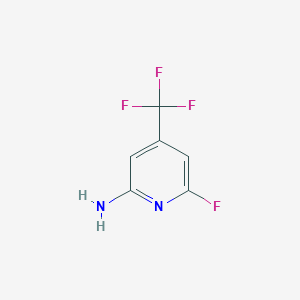

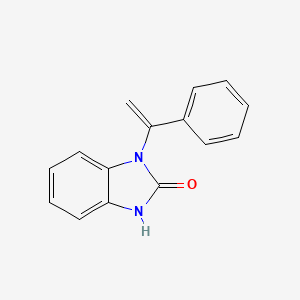
![3-Aminobenzo[d]isothiazol-5-ol](/img/structure/B11769955.png)
